molecular formula C10H16IN3O2 B15313756 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid

Cat. No.: B15313756
M. Wt: 337.16 g/mol
InChI Key: ZWJVNYHBPZDUBQ-UHFFFAOYSA-N
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Description

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an isopropylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Attachment of the Butanoic Acid Backbone: The iodinated pyrazole is reacted with a butanoic acid derivative, such as a butanoic acid chloride, in the presence of a base to form the desired compound.

    Introduction of the Isopropylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Major Products

    Oxidation: Oxidation products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Reduction can yield deiodinated products or reduced functional groups.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid involves its interaction with specific molecular targets. The iodine atom and the isopropylamino group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
  • 4-(4-Chloro-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
  • 4-(4-Fluoro-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid

Uniqueness

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The iodine atom’s size and electronegativity can affect the compound’s interaction with biological targets, making it distinct from its bromo, chloro, and fluoro analogs.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid

InChI

InChI=1S/C10H16IN3O2/c1-7(2)13-9(10(15)16)3-4-14-6-8(11)5-12-14/h5-7,9,13H,3-4H2,1-2H3,(H,15,16)

InChI Key

ZWJVNYHBPZDUBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCN1C=C(C=N1)I)C(=O)O

Origin of Product

United States

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